molecular formula C7H4Cl2O7S2 B8596001 3,5-Bis(chlorosulfonyl)-2-hydroxybenzoic acid CAS No. 58585-70-9

3,5-Bis(chlorosulfonyl)-2-hydroxybenzoic acid

Cat. No. B8596001
M. Wt: 335.1 g/mol
InChI Key: GHOQYEILGBUKQB-UHFFFAOYSA-N
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Patent
US04146631

Procedure details

Salicylic acid (10 g) was added to chlorosulphonic acid (60 ml) during 5 minutes. The mixture was then heated at 130°-140° C. for 90 minutes. After cooling, the mixture was cooled and then added dropwise to an excess of a mixture of ice and water, keeping the temperature below 0° C. The precipitated solid was extracted with dichloromethane, and the organic extract was dried over sodium sulphate, and concentrated in vacuo to a small volume and treated with petroleum ether (b.p. 40°-60° C.). The precipitate was filtered off and recrystallized from a large volume of toluene to give 3,5-bis(chlorosulphonyl)salicylic acid (9.95 g), m.p. 185°-187° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[Cl:11][S:12]([OH:15])(=O)=[O:13]>O>[Cl:11][S:12]([C:5]1[CH:6]=[C:7]([S:12]([Cl:11])(=[O:15])=[O:13])[CH:8]=[C:2]([C:1]([OH:10])=[O:9])[C:3]=1[OH:4])(=[O:15])=[O:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 130°-140° C. for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
ADDITION
Type
ADDITION
Details
added dropwise to an
CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
EXTRACTION
Type
EXTRACTION
Details
The precipitated solid was extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a small volume
ADDITION
Type
ADDITION
Details
treated with petroleum ether (b.p. 40°-60° C.)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from a large volume of toluene

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C1=C(C(C(=O)O)=CC(=C1)S(=O)(=O)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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